

Application Notes and Protocols: 4-Bromo-3,5-dihydroxybenzoic Acid in Medicinal Chemistry

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Compound of Interest

Compound Name: 4-Bromo-3,5-dihydroxybenzoic acid

Cat. No.: B126820

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Introduction

4-Bromo-3,5-dihydroxybenzoic acid is a halogenated phenolic compound that holds significant potential as a versatile building block and pharmacophore in medicinal chemistry. Its unique structural features, including a bromine atom and two hydroxyl groups on a benzoic acid scaffold, provide opportunities for diverse chemical modifications to develop novel therapeutic agents. This document provides an overview of its potential applications, drawing parallels from structurally related compounds, and offers detailed protocols for its synthesis and evaluation in key biological assays. While specific biological activity data for **4-bromo-3,5-dihydroxybenzoic acid** is limited in publicly available literature, its structural motifs are present in various bioactive molecules, suggesting its value as a starting material for drug discovery programs targeting a range of diseases.^[1]

Physicochemical Properties

A summary of the key physicochemical properties of **4-Bromo-3,5-dihydroxybenzoic acid** is provided below.

Property	Value	Reference
Molecular Formula	C ₇ H ₅ BrO ₄	[2]
Molecular Weight	233.02 g/mol	[2]
Appearance	White to off-white powder	[1]
CAS Number	16534-12-6	[2][3]
Melting Point	274-276 °C	
SMILES	<chem>OC(=O)c1cc(O)c(Br)c(O)c1</chem>	[4]
InChIKey	NUTRHYYFCDEALP-UHFFFAOYSA-N	[2]

Potential Medicinal Chemistry Applications

Based on the biological activities of structurally similar benzoic acid derivatives, compounds derived from **4-Bromo-3,5-dihydroxybenzoic acid** hold potential in several therapeutic areas:

- **Anticancer Agents:** The dihydroxybenzoic acid scaffold is a common feature in molecules exhibiting anticancer properties.[5] Derivatives could be synthesized to act as inhibitors of various enzymes involved in cancer cell proliferation and survival, such as protein kinases. The bromine substituent can enhance binding affinity and selectivity for target proteins.
- **Antioxidant Agents:** Phenolic compounds, particularly those with multiple hydroxyl groups, are well-known for their antioxidant properties. **4-Bromo-3,5-dihydroxybenzoic acid** is expected to act as a radical scavenger, potentially mitigating oxidative stress implicated in numerous diseases.
- **Antibacterial Agents:** Halogenated phenolic compounds have demonstrated potent antibacterial activity.[6] The combination of the bromine atom and the acidic nature of the carboxylic acid group may lead to the development of novel antibacterial agents with mechanisms potentially targeting bacterial cell wall synthesis or essential enzymes.

Experimental Protocols

Protocol 1: Synthesis of 4-Bromo-3,5-dihydroxybenzoic Acid

This protocol is adapted from established methods for the bromination of dihydroxybenzoic acids.

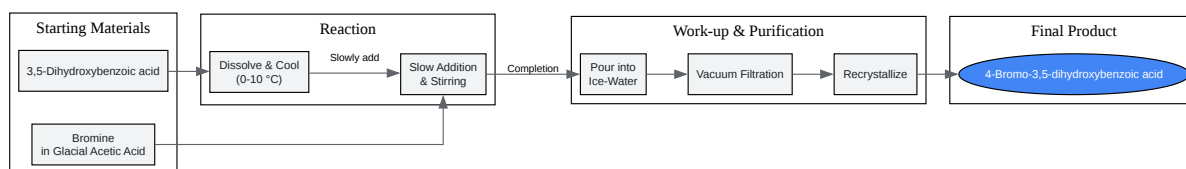
Materials:

- 3,5-Dihydroxybenzoic acid
- Bromine
- Glacial acetic acid
- Deionized water
- Ice
- Round-bottom flask
- Magnetic stirrer and stir bar
- Dropping funnel
- Buchner funnel and filter paper
- Vacuum flask

Procedure:

- In a round-bottom flask, dissolve 3,5-dihydroxybenzoic acid in glacial acetic acid with stirring.
- Cool the solution in an ice bath.
- Slowly add a solution of bromine in glacial acetic acid dropwise to the cooled solution using a dropping funnel over a period of 1-2 hours, while maintaining the temperature below 10 °C.

- After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 4-6 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, pour the reaction mixture into a beaker containing ice-water to precipitate the product.
- Collect the solid product by vacuum filtration using a Buchner funnel.
- Wash the crude product with cold deionized water.
- Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure **4-Bromo-3,5-dihydroxybenzoic acid**.
- Dry the purified product under vacuum.



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Caption: Synthetic workflow for **4-Bromo-3,5-dihydroxybenzoic acid**.

Protocol 2: DPPH Radical Scavenging Assay for Antioxidant Activity

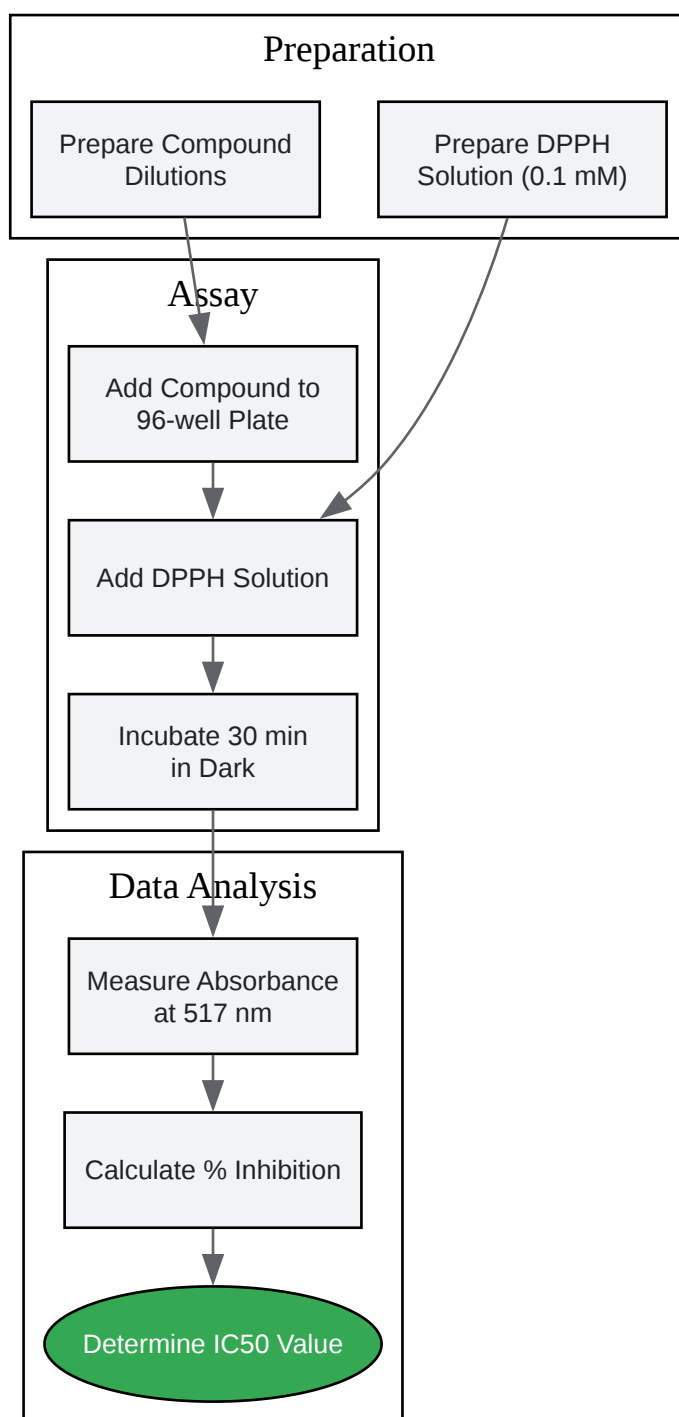
This protocol provides a general method for assessing the antioxidant potential of **4-Bromo-3,5-dihydroxybenzoic acid**.^{[7][8][9]}

Materials:

- **4-Bromo-3,5-dihydroxybenzoic acid**
- 2,2-diphenyl-1-picrylhydrazyl (DPPH)
- Methanol or Ethanol
- 96-well microplate
- Microplate reader
- Ascorbic acid or Trolox (as a positive control)

Procedure:

- Prepare a stock solution of **4-Bromo-3,5-dihydroxybenzoic acid** in methanol.
- Prepare a series of dilutions of the stock solution to obtain a range of concentrations.
- Prepare a stock solution of DPPH in methanol (typically 0.1 mM).
- In a 96-well plate, add a specific volume of each dilution of the test compound.
- Add the DPPH solution to each well to initiate the reaction.
- Include a control well containing only the DPPH solution and methanol.
- Incubate the plate in the dark at room temperature for 30 minutes.
- Measure the absorbance of each well at 517 nm using a microplate reader.
- Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = $[(A_{\text{control}} - A_{\text{sample}}) / A_{\text{control}}] \times 100$ Where A_{control} is the absorbance of the control and A_{sample} is the absorbance of the test compound.
- Determine the IC₅₀ value, which is the concentration of the compound that scavenges 50% of the DPPH radicals, by plotting the percentage of inhibition against the concentration of the test compound.



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Caption: Experimental workflow for the DPPH antioxidant assay.

Protocol 3: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol outlines a standard method to evaluate the antibacterial activity of **4-Bromo-3,5-dihydroxybenzoic acid**.[\[6\]](#)[\[10\]](#)[\[11\]](#)

Materials:

- **4-Bromo-3,5-dihydroxybenzoic acid**
- Bacterial strains (e.g., *Staphylococcus aureus*, *Escherichia coli*)
- Mueller-Hinton Broth (MHB)
- Sterile 96-well microplates
- Spectrophotometer
- Incubator

Procedure:

- Prepare a stock solution of **4-Bromo-3,5-dihydroxybenzoic acid** in a suitable solvent (e.g., DMSO) and then dilute it in MHB.
- Perform serial two-fold dilutions of the compound in the 96-well plate containing MHB.
- Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard and then dilute it to achieve a final concentration of approximately 5×10^5 CFU/mL in each well.
- Inoculate each well (except for the negative control) with the bacterial suspension.
- Include a positive control (bacteria in MHB without the compound) and a negative control (MHB only).
- Incubate the plate at 37 °C for 18-24 hours.

- Determine the MIC, which is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the absorbance at 600 nm.

Data Presentation: Biological Activity of Structurally Related Compounds

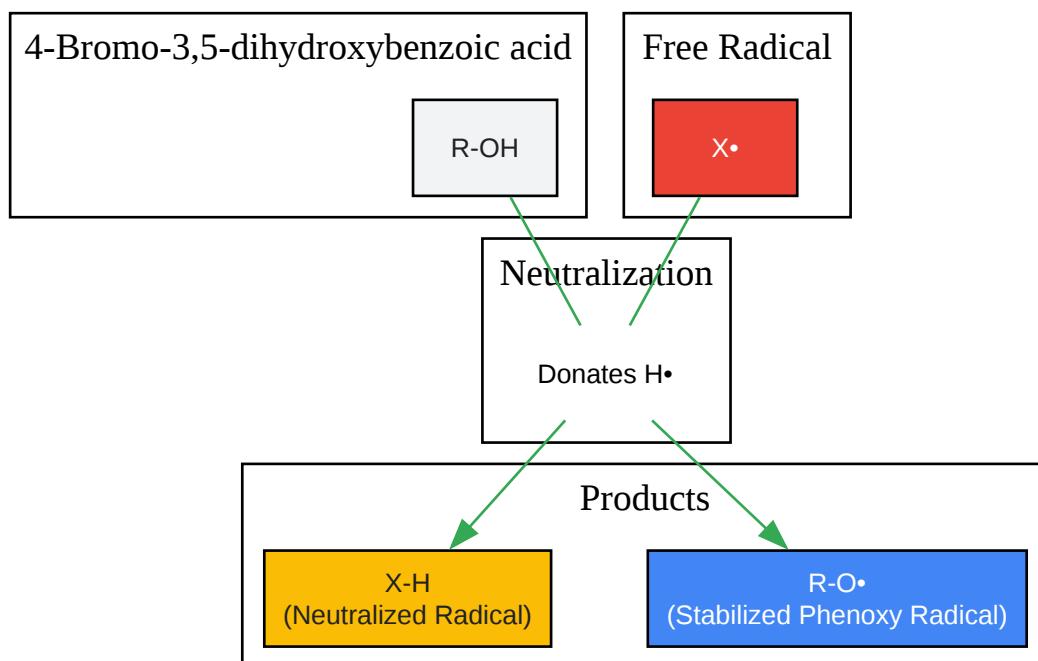
Due to the limited direct biological data on **4-Bromo-3,5-dihydroxybenzoic acid**, the following table summarizes the activity of structurally related benzoic acid derivatives to illustrate the potential of this class of compounds.

Compound	Biological Activity	Target Organism/Enzyme	Key Performance Metric	Reference
2,3,4-Trihydroxybenzoic Acid	α -Amylase Inhibition	Porcine pancreatic α -amylase	IC ₅₀ = 17.30 \pm 0.73 mM	[6]
4-Hydroxy-3-methoxybenzoic Acid (Vanillic Acid)	α -Amylase Inhibition	Porcine pancreatic α -amylase	IC ₅₀ = 28.13 \pm 1.15 mM	[6]
2-(3',5'-dibromo-2'-methoxyphenoxy)-3,5-dibromophenol*	Antibacterial	Bacillus subtilis, Staphylococcus aureus	MIC = 1 μ g/mL	[6]
Benzoic Acid	Antibacterial	Escherichia coli O157	MIC = 1 mg/mL	[6]
Salicylic Acid	Antibacterial	Escherichia coli O157	MIC = 1 mg/mL	[6]
3,4-Dimethoxybenzoic Acid	Antibacterial	Staphylococcus aureus	Zone of Inhibition = 5 mm (at 100 μ g/mL)	[6]

Note: While not a benzoic acid, this structurally related brominated phenol highlights the potential antimicrobial activity of such substituted aromatic compounds.

Potential Mechanism of Action: Antioxidant Activity

The antioxidant activity of phenolic compounds like **4-Bromo-3,5-dihydroxybenzoic acid** is primarily attributed to their ability to donate a hydrogen atom from their hydroxyl groups to free radicals, thereby neutralizing them. The resulting phenoxy radical is stabilized by resonance.



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Caption: General antioxidant mechanism of a phenolic compound.

Conclusion

4-Bromo-3,5-dihydroxybenzoic acid represents a promising starting point for the development of novel therapeutic agents. Its synthesis is accessible, and its structure allows for extensive derivatization to explore a range of biological activities, including anticancer, antioxidant, and antibacterial effects. The provided protocols offer a foundation for researchers to synthesize and evaluate this compound and its future analogs, paving the way for new discoveries in medicinal chemistry. Further investigation is warranted to fully elucidate the therapeutic potential of this versatile molecule.

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